Agelastatin A vs. Cisplatin: 1.5- to 16-Fold Superior Cytotoxicity Across Multiple Carcinoma Lines
Agelastatin A exhibits significantly greater cytotoxic potency than the widely used chemotherapeutic cisplatin. Comparative assays across a range of human tumor cell lines revealed that Agelastatin A is typically 1.5 to 16 times more potent than cisplatin at inhibiting cell growth, with the most pronounced effects observed in bladder, skin, colon, and breast carcinomas [1]. This direct head-to-head comparison establishes a benchmark that in-class analogs lacking such data cannot claim.
| Evidence Dimension | Cytotoxicity potency relative to cisplatin |
|---|---|
| Target Compound Data | Superior potency across multiple cell lines |
| Comparator Or Baseline | Cisplatin |
| Quantified Difference | 1.5- to 16-fold greater potency |
| Conditions | In vitro cytotoxicity assays against human bladder, skin, colon, and breast carcinoma cell lines |
Why This Matters
This quantifies Agelastatin A's potency advantage over a standard-of-care agent, supporting prioritization in preclinical programs targeting cisplatin-resistant or cisplatin-sensitive tumor types.
- [1] Mason, C. K., et al. (2008). Agelastatin A: a novel inhibitor of osteopontin-mediated adhesion, invasion, and colony formation. Molecular Cancer Therapeutics, 7(3), 548-558. View Source
